molecular formula C17H16N6 B14194732 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 918481-51-3

3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B14194732
CAS No.: 918481-51-3
M. Wt: 304.3 g/mol
InChI Key: DBTADGQXFKMXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a piperazine ring substituted with a 3-cyanophenylmethyl group and a pyrazine ring substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups onto the compound.

Mechanism of Action

The mechanism of action of 3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-cyanophenylmethyl group and the carbonitrile group contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

918481-51-3

Molecular Formula

C17H16N6

Molecular Weight

304.3 g/mol

IUPAC Name

3-[4-[(3-cyanophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C17H16N6/c18-11-14-2-1-3-15(10-14)13-22-6-8-23(9-7-22)17-16(12-19)20-4-5-21-17/h1-5,10H,6-9,13H2

InChI Key

DBTADGQXFKMXRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C#N)C3=NC=CN=C3C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.